molecular formula C9H16F6N3O3P B1661934 N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate CAS No. 265651-18-1

N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate

Cat. No. B1661934
CAS RN: 265651-18-1
M. Wt: 359.21 g/mol
InChI Key: STWZCCVNXFLDDD-UHFFFAOYSA-N
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Description

“N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate” is a chemical compound with the empirical formula C9H16F6N3O3P . It is often used in peptide synthesis . It can be used to prepare N-succinimidyl 4-[18 F]fluorobenzoate ([18 F]-SFB), a prosthetic group for the fluorination of biomolecules for PET imaging .


Molecular Structure Analysis

The molecular weight of “N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate” is 359.21 . The SMILES string representation of the molecule is F [P-] (F) (F) (F) (F)F.CN (C)C (\\ON1C (=O)CCC1=O)= [N+] (\\C)C .


Chemical Reactions Analysis

“N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate” is used in coupling reactions . It may also be used for the activation of carboxylic group of C16-chained alkanethiols that are used in developing surface plasmon resonance .


Physical And Chemical Properties Analysis

“N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate” forms crystals and has a melting point of 218-221 °C (dec.) . It is slightly hazy and colorless in acetonitrile, with a solubility of 0.5 g/mL . It should be stored at −20°C .

Scientific Research Applications

Peptide Synthesis

HSTU is commonly used as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds between amino acids, which is a critical step in producing peptides and proteins for various research and therapeutic purposes .

Amide Formation

Beyond peptides, HSTU is also employed in the synthesis of other amide compounds. Amides are found in a wide range of biological molecules and have numerous applications in medicinal chemistry and materials science .

Magnetic Resonance Imaging (MRI) Contrast Agents

Researchers use HSTU to synthesize liposomal contrast agents for MRI. These agents enhance the contrast of images obtained by MRI, which is crucial for better diagnosis and research in medical imaging .

Protein Labeling Molecules

HSTU is involved in the synthesis of protein labeling molecules. Labeling proteins with fluorescent or radioactive markers allows scientists to track and study proteins’ behavior in various biological processes .

Synthesis of Thiol-Reactive Cy5 Derivatives

Cy5 derivatives are fluorescent dyes used extensively in molecular biology and biochemistry for labeling purposes. HSTU helps in synthesizing thiol-reactive Cy5 derivatives, which can selectively bind to thiol groups in biomolecules .

Positron Emission Tomography (PET) Imaging

HSTU can be used to prepare N-succinimidyl 4-[18 F]fluorobenzoate ([18 F]-SFB), a prosthetic group for fluorination of biomolecules. This is particularly useful for PET imaging, a type of nuclear medicine imaging .

properties

IUPAC Name

[dimethylamino-(2,5-dioxopyrrolidin-1-yl)oxymethylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O3.F6P/c1-10(2)9(11(3)4)15-12-7(13)5-6-8(12)14;1-7(2,3,4,5)6/h5-6H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWZCCVNXFLDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C(=O)CCC1=O.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F6N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583377
Record name (Dimethylamino)[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-dimethylmethaniminium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate

CAS RN

265651-18-1
Record name (Dimethylamino)[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-dimethylmethaniminium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Succinimido-1,1,3,3-tetramethyluronium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate
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